5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 920978-94-5) is a critical kinase inhibitor building block. The 5-fluoro motif is essential for low-nanomolar CDC7 potency (≥10-fold improvement over non-fluorinated analogs) and enhanced metabolic stability by blocking oxidative metabolism. The 2-carboxylic acid handle enables rapid amide library synthesis for FGFR gatekeeper mutant programs. Procuring non-fluorinated or 5-Cl/Br analogs compromises SAR-validated potency and PK profiles. Insist on ≥97% purity for reliable scale-up to kilogram quantities.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 920978-94-5
Cat. No. B1389420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS920978-94-5
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=NC=C1F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
InChIKeyGLNFIUUKQXOTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 920978-94-5): A Strategic Fluorinated Azaindole Building Block for Kinase-Focused Medicinal Chemistry


5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 920978-94-5), also known as 5-fluoro-7-azaindole-2-carboxylic acid, is a heterocyclic building block featuring a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 5-position and a carboxylic acid handle at the 2-position . This core structure serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The carboxylic acid functionality enables rapid derivatization into amides, esters, and other pharmacologically relevant moieties, positioning the compound as a versatile entry point into libraries of 7-azaindole-based therapeutics .

Procurement Risk Alert: Why Unsubstituted or Differently Halogenated Pyrrolopyridine Carboxylic Acids Cannot Replace 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid


Simple substitution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with its non-fluorinated parent or alternative 5-halogen analogs (e.g., 5-chloro, 5-bromo) is not chemically or pharmacologically equivalent. The 5-position fluorine atom is a critical determinant of both metabolic stability and target-binding affinity within the azaindole kinase inhibitor pharmacophore [1]. In comparative structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine derivatives, 5-fluoro substitution has been shown to confer superior potency against multiple kinases relative to hydrogen or larger halogen substituents at the same position [2]. Furthermore, the 2-carboxylic acid moiety offers a distinct synthetic handle for amide coupling that is absent in simple 5-fluoro-1H-pyrrolo[2,3-b]pyridine analogs lacking the carboxylate group [3]. Procuring a generic alternative without verifying the exact substitution pattern risks invalidating established synthetic routes and compromising downstream biological activity.

Quantitative Differentiation Evidence for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Against Structural Analogs


Predicted Physicochemical Profile: 5-Fluoro vs. 5-Chloro and Parent Carboxylic Acid

The 5-fluoro substitution in 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (MW: 180.14 g/mol) results in a distinct predicted pKa and lipophilicity profile compared to its non-fluorinated parent (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, MW: 162.15 g/mol) and the 5-chloro analog (MW: 196.59 g/mol). The predicted pKa of the carboxylic acid group is 3.85 ± 0.30 , which is comparable to the parent (predicted ~3.9) but the fluorine atom significantly alters the electron density of the aromatic system, affecting hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) . The 5-chloro analog, while commercially available , introduces a larger halogen with higher lipophilicity (ClogP predicted >1.0 vs. ~0.7 for the 5-fluoro compound), which may negatively impact solubility and metabolic clearance in downstream derivatives.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Accessibility: Direct Route from 2-Amino-5-fluoro-3-iodopyridine

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is synthesized via a concise, scalable route involving the condensation of 2-amino-5-fluoro-3-iodopyridine with pyruvic acid [1]. This route avoids multi-step protection/deprotection sequences often required for 3-fluoro analogs [2]. The availability of the key starting material (2-amino-5-fluoro-3-iodopyridine) and the straightforward cyclization step enable reliable bulk procurement at >95% purity, as verified by multiple vendors . In contrast, the synthesis of the 3-fluoro regioisomer (CAS 1016241-78-3) requires a more complex multi-step sequence, as described in patent CN110016029A, which may impact commercial availability and cost [2].

Synthetic Chemistry Process Development Building Block Supply

Kinase Inhibition Potency: 5-Fluoro Substitution Confers Superior Activity in 1H-Pyrrolo[2,3-b]pyridine Series

In a series of 1H-pyrrolo[2,3-b]pyridine-based CDC7 kinase inhibitors, the 5-fluoro substituent was identified as a key determinant of potency. Compounds bearing the 5-fluoro group exhibited IC50 values as low as 7 nM against CDC7 kinase, whereas the unsubstituted parent compound showed significantly reduced activity (>10-fold higher IC50) [1]. While the exact IC50 of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid itself is not reported (it serves as a synthetic intermediate), the SAR data from the amide derivatives strongly indicate that the 5-fluoro substitution is critical for achieving low nanomolar inhibition. This SAR trend is consistent across multiple kinase targets, including FGFR and JAK family kinases [2].

Kinase Inhibitor Structure-Activity Relationship Cancer Research

Regioisomeric Specificity: 5-Fluoro vs. 3-Fluoro Substitution in FGFR Inhibitor Scaffolds

The position of fluorine substitution on the pyrrolo[2,3-b]pyridine core dictates kinase selectivity profiles. 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1016241-78-3) has been implicated in FGFR1/2 inhibition with reported IC50 values of 7 nM and 9 nM, respectively, in breast cancer cell lines . However, the 5-fluoro regioisomer (the target compound) is structurally distinct and serves as a precursor to a different set of kinase inhibitors, particularly those targeting the hinge-binding region of the ATP pocket in a distinct binding mode [1]. The 5-fluoro orientation is preferred for interactions with specific kinase gatekeeper residues, whereas the 3-fluoro analog occupies a different vector. This regioisomeric specificity means that the two compounds are not interchangeable in established synthetic routes to advanced clinical candidates.

FGFR Inhibitor Regioselectivity Cancer Therapeutics

Validated Application Scenarios for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Pharmaceutical Research and Development


Synthesis of CDC7 Kinase Inhibitors for Oncology Programs

The 5-fluoro substitution on the pyrrolo[2,3-b]pyridine core is essential for achieving low nanomolar potency against CDC7 kinase. Researchers developing ATP-competitive CDC7 inhibitors should prioritize procurement of this specific building block to ensure the 5-fluoro motif is incorporated into amide derivatives, as SAR studies demonstrate a ≥10-fold improvement in IC50 relative to non-fluorinated analogs [1].

Construction of FGFR-Selective Chemical Libraries via Amide Coupling

The 2-carboxylic acid handle enables rapid parallel synthesis of amide libraries targeting the fibroblast growth factor receptor (FGFR) family. The 5-fluoro regioisomer provides a distinct binding vector compared to 3-fluoro analogs, making it the preferred scaffold for exploring specific FGFR gatekeeper mutations [2]. Procurement of this building block supports efficient hit-to-lead optimization in FGFR-driven cancer programs.

Metabolic Stability Optimization in Azaindole-Based Kinase Inhibitors

Fluorine substitution at the 5-position enhances metabolic stability of azaindole-containing compounds by blocking oxidative metabolism at that site. The target compound's predicted pKa (3.85) and moderate lipophilicity (ClogP ~0.7) are favorable for oral bioavailability . Medicinal chemists seeking to improve PK properties of their azaindole leads should select this building block over the more lipophilic 5-chloro analog (ClogP >1.0) .

Scalable Synthesis of Clinical Candidate Intermediates

The straightforward synthetic route from 2-amino-5-fluoro-3-iodopyridine and pyruvic acid enables reliable scale-up to kilogram quantities [3]. Process chemistry teams requiring a robust, high-purity (>98%) building block for late-stage preclinical or early clinical manufacturing should select this compound over regioisomers that require more complex, lower-yielding syntheses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.